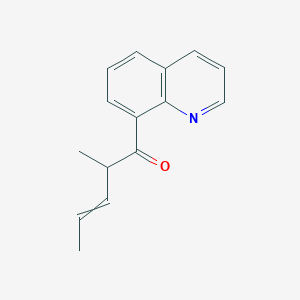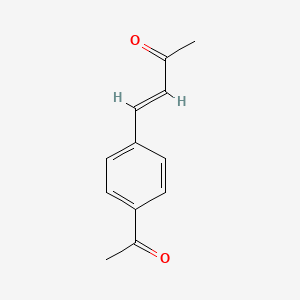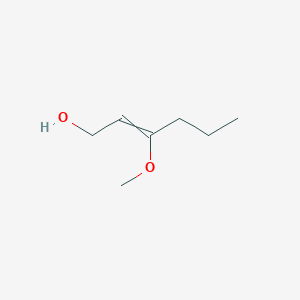
2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is a heterocyclic compound with a pyridinium core This compound is notable for its unique structural features, which include a nitro group, a phenylethyl substituent, and a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide typically involves multi-step organic reactions. One common method includes the nitration of 2,4-dimethylpyridine followed by the introduction of the phenylethyl group through a Friedel-Crafts acylation reaction. The final step involves the quaternization of the pyridine nitrogen with bromine to form the pyridinium ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group or to alter the pyridinium ion.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives or deoxygenated products.
Substitution: Formation of various substituted pyridinium compounds.
Scientific Research Applications
2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The pyridinium ion can also interact with nucleic acids and proteins, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-(2-oxo-2-(2,4,6-trimethylphenyl)ethyl)pyridinium bromide: Similar structure but with different substituents on the phenylethyl group.
4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar nitro and pyridine core but different substituents.
Uniqueness
2,4-Dimethyl-5-nitro-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential applications. The presence of both a nitro group and a pyridinium ion makes it particularly versatile in various chemical reactions and applications.
Properties
CAS No. |
113614-00-9 |
|---|---|
Molecular Formula |
C15H15BrN2O3 |
Molecular Weight |
351.19 g/mol |
IUPAC Name |
2-(2,4-dimethyl-5-nitropyridin-1-ium-1-yl)-1-phenylethanone;bromide |
InChI |
InChI=1S/C15H15N2O3.BrH/c1-11-8-12(2)16(9-14(11)17(19)20)10-15(18)13-6-4-3-5-7-13;/h3-9H,10H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
NVQIOXUTLKDZED-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[N+](C=C1[N+](=O)[O-])CC(=O)C2=CC=CC=C2)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline](/img/structure/B14291103.png)
![1-[(Benzyloxy)methyl]pyridin-1-ium chloride](/img/structure/B14291105.png)

![2-[(2-Methoxyethoxy)methoxy]prop-2-enal](/img/structure/B14291130.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-2,2,5-trimethylheptanal](/img/structure/B14291131.png)
![N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide](/img/structure/B14291147.png)
![1-Naphthalenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14291163.png)



